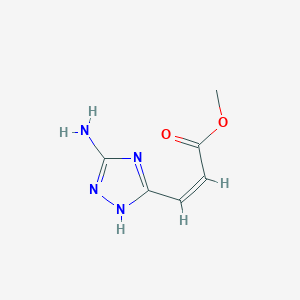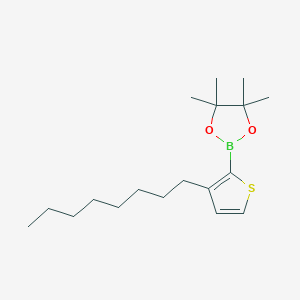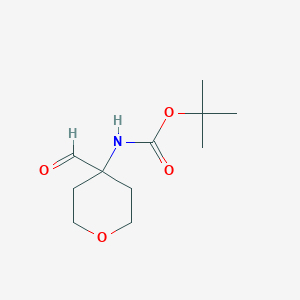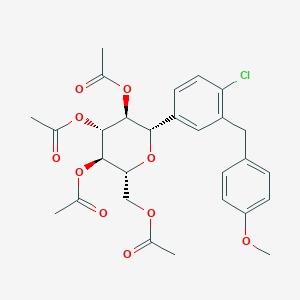
methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
One research avenue explores the synthesis and characterization of novel acrylate monomers, which are subsequently polymerized. These polymers exhibit moderate to good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Saraei et al., 2016). Similarly, studies on new 1,2,4-triazole derivatives demonstrate significant antimicrobial properties, offering avenues for medical applications (Bektaş et al., 2007).
Corrosion Inhibition
Research also delves into the development of photo-cross-linkable polymers for corrosion inhibition. These polymers, incorporating triazole and acrylate functionalities, are identified as highly efficient inhibitors for mild steel corrosion in acidic mediums, showcasing the relevance of such compounds in protecting industrial materials (Baskar et al., 2014).
Polymer Science and Material Chemistry
The role of these compounds extends into polymer science, where they contribute to the synthesis of core–shell nanoparticles and hydrogels with enhanced properties. For instance, poly vinyl alcohol/acrylic acid hydrogels modified through condensation with amine compounds, including triazole derivatives, exhibit increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015). Another study highlights the creation of well-defined nanoparticles using bifunctional poly(2-oxazoline) macromonomer surfactants in a microemulsion polymerization process, underscoring the versatility of triazole-acrylate compounds in nanotechnology applications (Kampmann et al., 2016).
Propiedades
IUPAC Name |
methyl (Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H3,7,8,9,10)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWMEUCNCAWSD-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)






![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)

![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)
